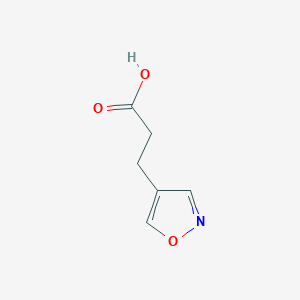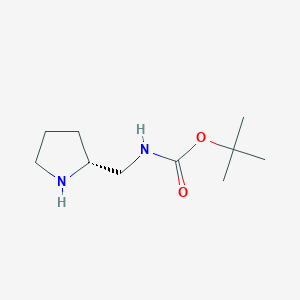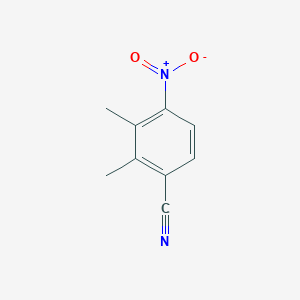
3-异恶唑-4-基丙酸
描述
科学研究应用
3-Isoxazol-4-YL-propionic acid has a wide range of scientific research applications:
生化分析
Biochemical Properties
3-Isoxazol-4-YL-propionic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase and lipoxygenase, influencing their catalytic activities. These interactions are primarily mediated through the binding of 3-Isoxazol-4-YL-propionic acid to the active sites of these enzymes, leading to either inhibition or activation of their functions .
Cellular Effects
The effects of 3-Isoxazol-4-YL-propionic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by acting on transcription factors and other regulatory proteins. Additionally, 3-Isoxazol-4-YL-propionic acid affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting overall cellular function .
Molecular Mechanism
At the molecular level, 3-Isoxazol-4-YL-propionic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to conformational changes that affect their catalytic activities. Furthermore, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions result in changes in the transcriptional activity of target genes, thereby modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Isoxazol-4-YL-propionic acid have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Isoxazol-4-YL-propionic acid remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of 3-Isoxazol-4-YL-propionic acid vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and analgesic properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in the therapeutic application of 3-Isoxazol-4-YL-propionic acid .
Metabolic Pathways
3-Isoxazol-4-YL-propionic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the overall bioavailability and efficacy of 3-Isoxazol-4-YL-propionic acid, as well as its potential side effects .
Transport and Distribution
The transport and distribution of 3-Isoxazol-4-YL-propionic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, and its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components. These processes determine the localization and accumulation of 3-Isoxazol-4-YL-propionic acid, which in turn affects its biological activity .
Subcellular Localization
The subcellular localization of 3-Isoxazol-4-YL-propionic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of 3-Isoxazol-4-YL-propionic acid within cells is essential for its role in modulating cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoxazol-4-YL-propionic acid typically involves the cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . One common method is the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another approach involves the condensation of β-keto esters of carboxylic acids with hydroxylamine in the presence of alkali .
Industrial Production Methods: Industrial production of 3-Isoxazol-4-YL-propionic acid often employs metal-free synthetic routes to minimize costs and environmental impact . These methods include the use of eco-friendly catalysts and solvents to achieve high yields and purity .
化学反应分析
Types of Reactions: 3-Isoxazol-4-YL-propionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound is known for its photolysis, where the isoxazole ring collapses under UV irradiation, rearranging to oxazole through an azirine intermediate .
Common Reagents and Conditions: Common reagents used in the reactions of 3-Isoxazol-4-YL-propionic acid include nitrile oxides, alkynes, hydroxylamine, and β-diketones . Reaction conditions often involve the use of bases, alkali, and eco-friendly catalysts .
Major Products: The major products formed from these reactions include various substituted isoxazoles and oxazoles, depending on the specific reagents and conditions used .
作用机制
The mechanism of action of 3-Isoxazol-4-YL-propionic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an agonist for certain neurotransmitter receptors, modulating synaptic transmission and neuronal activity . The compound’s effects are mediated through its binding to receptor sites, leading to conformational changes and subsequent signal transduction .
相似化合物的比较
3-Isoxazol-4-YL-propionic acid can be compared with other similar compounds, such as:
AMPA (2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propionic acid): Both compounds act as agonists for glutamate receptors, but 3-Isoxazol-4-YL-propionic acid has unique structural features that may confer different pharmacological properties.
Kainic acid: Another glutamate receptor agonist, but with a different core structure and receptor subtype selectivity.
NMDA (N-methyl-D-aspartic acid): A well-known glutamate receptor agonist with distinct binding sites and mechanisms of action compared to 3-Isoxazol-4-YL-propionic acid.
属性
IUPAC Name |
3-(1,2-oxazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-6(9)2-1-5-3-7-10-4-5/h3-4H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXIJTDOCXJNHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629714 | |
| Record name | 3-(1,2-Oxazol-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141501-27-1 | |
| Record name | 3-(1,2-Oxazol-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,2-oxazol-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride](/img/structure/B1344604.png)


![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1344612.png)

![1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine](/img/structure/B1344616.png)



